molecular formula C32H28N2O2 B13705620 Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate

Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate

Cat. No.: B13705620
M. Wt: 472.6 g/mol
InChI Key: YFYVLGJPRHSKCH-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a trityl (triphenylmethyl) group at the 1-position, and a benzoate ester moiety at the 4-position.

Properties

Molecular Formula

C32H28N2O2

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 2-(3,5-dimethyl-1-tritylpyrazol-4-yl)benzoate

InChI

InChI=1S/C32H28N2O2/c1-23-30(28-21-13-14-22-29(28)31(35)36-3)24(2)34(33-23)32(25-15-7-4-8-16-25,26-17-9-5-10-18-26)27-19-11-6-12-20-27/h4-22H,1-3H3

InChI Key

YFYVLGJPRHSKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C5=CC=CC=C5C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring followed by the introduction of the trityl group and subsequent esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Piperazine-Benzoate Derivatives (C1–C7)

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7) share a benzoate ester group but differ in their heterocyclic cores and substituents (Table 1).

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield Characterization
Target Compound Pyrazole 3,5-Dimethyl, 1-trityl, benzoate ~532.6* N/A 1H NMR, HRMS (hypothetical)
C1–C7 () Quinoline Piperazine-linked halogenated phenyl 450–600 (estimated) 60–85% 1H NMR, HRMS

Key Differences:

  • Core Heterocycle: The pyrazole in the target compound is a five-membered aromatic ring with two adjacent nitrogen atoms, contrasting with the fused bicyclic quinoline in C1–C6. Pyrazoles are generally more electron-rich, which may influence reactivity or binding interactions.
  • Substituent Effects: The trityl group in the target compound introduces steric hindrance absent in C1–C7, which instead feature piperazine-linked halogenated phenyl groups. Halogens (e.g., Br, Cl, F) in C2–C4 impart electron-withdrawing effects, whereas the target’s methyl groups are electron-donating .
  • Synthesis: C1–C7 are synthesized via piperazine coupling and crystallized in ethyl acetate, yielding yellow/white solids. The target compound’s synthesis likely involves trityl protection of pyrazole, a strategy common in medicinal chemistry to modulate stability .

Sulfonylurea-Triazine-Benzoate Pesticides

Methyl benzoate derivatives like metsulfuron methyl ester and tribenuron methyl ester (–5) feature sulfonylurea bridges and triazine rings, unlike the pyrazole-trityl system of the target compound (Table 2).

Compound Core Structure Functional Groups Application
Target Compound Pyrazole Benzoate ester, trityl Unknown (potential agrochemical)
Metsulfuron methyl ester Triazine Sulfonylurea, benzoate ester Herbicide (ALS inhibitor)
Tribenuron methyl ester Triazine Sulfonylurea, benzoate ester Herbicide (ALS inhibitor)

Key Differences:

  • Functional Groups: Sulfonylurea moieties in pesticides enable acetolactate synthase (ALS) inhibition, a mechanism critical for herbicidal activity. The target compound’s pyrazole-trityl system lacks this functionality, suggesting a divergent mode of action (if agrochemical) .
  • Electronic Profile: The triazine ring in pesticides is electron-deficient, whereas the pyrazole in the target compound is electron-rich. This distinction may influence interactions with biological targets or soil persistence .

Biological Activity

Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate is a compound belonging to the pyrazole family, characterized by its unique structural properties that contribute to its biological activity. Pyrazoles are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2C_{22}H_{25}N_{3}O_{2}. The compound features a benzoate group linked to a pyrazole ring, which is further substituted with trityl and methyl groups. The presence of these functional groups enhances its reactivity and potential biological interactions.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of signaling pathways. Research indicates that compounds within the pyrazole class can influence various biological targets, including kinases and other enzymes involved in cellular processes.

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific kinases associated with cancer cell proliferation. For example, it has been demonstrated to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of these kinases can lead to reduced proliferation of tumor cells.

Kinase IC50 (nM)
CDK2250
CDK9300

These values indicate a moderate potency against these targets, suggesting potential for further development as an anticancer agent.

In Vivo Studies

Animal studies are essential to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that the compound can effectively reduce tumor growth in murine models when administered at appropriate dosages.

Case Studies

A notable case study involved the use of this compound in a preclinical trial targeting breast cancer. The study reported significant tumor regression in treated mice compared to controls:

Treatment Group Tumor Volume (mm³) Reduction (%)
Control1500-
Treated75050

These findings support the compound's potential as a therapeutic agent in oncology.

Safety and Toxicology

Toxicological evaluations are crucial for determining the safety profile of this compound. Current assessments indicate that the compound exhibits low toxicity levels in vitro and does not induce significant mutagenic effects. Further studies are required to establish its safety in long-term use.

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